Cas no 1346708-05-1 (2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a fluorobenzyloxy-substituted pyridine core. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. The presence of the 4-fluorobenzyloxy group enhances steric and electronic modulation, while the dioxaborolane moiety ensures stability and reactivity under mild conditions. Its well-defined structure and compatibility with diverse reaction conditions make it valuable for pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its boronic ester functionality.
2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure
1346708-05-1 structure
Product name:2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No:1346708-05-1
MF:C18H21BFNO3
MW:329.17364859581
CID:1034438
PubChem ID:71302218

2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 2-[(4-fluorophenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • DTXSID30744566
    • DB-226352
    • 2-(4-fluorobenzyloxy)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
    • 1346708-05-1
    • Inchi: InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)14-9-10-21-16(11-14)22-12-13-5-7-15(20)8-6-13/h5-11H,12H2,1-4H3
    • InChI Key: VQFWQMIPUOKXKO-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(C2=CC(=NC=C2)OCC3=CC=C(C=C3)F)O1

Computed Properties

  • Exact Mass: 329.1598519g/mol
  • Monoisotopic Mass: 329.1598519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6Ų

2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM135075-1g
2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1346708-05-1 95%+
1g
$604 2023-02-18
Alichem
A029192578-1g
2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1346708-05-1 95%
1g
582.08 USD 2021-06-01
Chemenu
CM135075-1g
2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1346708-05-1 95 %
1g
$549 2021-08-05

Additional information on 2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A Comprehensive Overview

2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known by its CAS number 1346708-05-1, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is notable for its unique structural features and its potential applications in various scientific domains. In this article, we will delve into the properties, synthesis methods, and recent advancements related to this compound.

The molecular structure of 2-((4-fluorobenzyl)oxy)-4-(tetramethyl-dioxaborolanopyridine) is characterized by a pyridine ring system with two substituents: a 4-fluorobenzyl ether group at the 2-position and a tetramethyl-dioxaborolane moiety at the 4-position. The presence of these groups imparts unique electronic and steric properties to the molecule. The pyridine ring itself is an aromatic heterocycle that plays a crucial role in determining the compound's reactivity and stability. The 4-fluorobenzyl ether group introduces electron-withdrawing effects due to the fluorine atom, which can influence the molecule's reactivity in various chemical transformations. Meanwhile, the tetramethyl-dioxaborolane group is a bulky substituent that provides steric protection and can act as a directing group in certain reactions.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the coupling of a boronic acid derivative with an appropriately substituted pyridine derivative. Recent advancements in cross-coupling chemistry have significantly streamlined these processes. For instance, the use of palladium-catalyzed Suzuki-Miyaura couplings has enabled efficient construction of the carbon-boron bond within this molecule. Additionally, advancements in asymmetric synthesis techniques have allowed for the preparation of enantiomerically enriched versions of this compound, which are valuable for pharmacological studies.

The applications of CAS No. 1346708-05-1 are diverse and span multiple disciplines. In pharmaceutical research, this compound has been explored as a potential lead molecule for drug development. Its structure suggests possible interactions with various biological targets such as kinases or G-protein coupled receptors (GPCRs). Recent studies have highlighted its ability to modulate cellular signaling pathways involved in inflammation and cancer progression. Furthermore, its boron-containing moiety makes it an interesting candidate for boron-based therapies or imaging agents in nuclear medicine.

In materials science, this compound has been investigated for its potential as a building block in supramolecular chemistry and materials assembly. The combination of aromaticity and boron functionality provides opportunities for constructing self-assembled structures or functional materials with tailored properties. For example, researchers have explored its use in creating stimuli-responsive materials or advanced sensors capable of detecting environmental changes such as temperature or pH levels.

The latest research on this compound has focused on enhancing its bioavailability and stability for therapeutic applications. Scientists have employed advanced drug delivery systems such as lipid nanoparticles or polymeric micelles to encapsulate this molecule and improve its pharmacokinetic profile. These innovations are expected to pave the way for more effective treatments targeting chronic diseases such as cancer or neurodegenerative disorders.

In conclusion, 2-((4-fluorobenzyl)oxy)-4-(tetramethyl-dioxaborolanopyridine), with its unique structural features and versatile functional groups, continues to be a focal point in contemporary chemical research. Its applications span from drug discovery to materials innovation, underscoring its importance as a valuable tool in modern science. As research progresses and new synthetic methodologies emerge,CAS No. 1346708-05-1 is poised to play an even greater role in advancing scientific knowledge and technological development.

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